Lipophilicity Profiling: Azepane Occupies a Distinct Intermediate LogP Window
The predicted ACD/LogP of 4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine is 0.58 (ChemSpider, ACD/Labs Percepta v14.00), positioning it between the more lipophilic piperidine analog (LogP 1.10, Chemscene computational data) and the more hydrophilic morpholine analog (LogP −0.06, Chemscene computational data) . This 1.15-log-unit spread across the three 6-substituted analogs means that for any given downstream elaborated compound, choosing the azepane scaffold versus piperidine can shift the predicted logD₇.₄ by approximately 0.5–1.0 log units—sufficient to alter CNS MPO desirability scores, predicted oral absorption, and tissue distribution [1]. The azepane derivative's ACD/LogD (pH 7.4) of 1.71 further supports a balanced profile between aqueous solubility and membrane permeability, consistent with Lipinski and CNS drug-likeness criteria .
| Evidence Dimension | Partition coefficient (LogP) as predictor of passive membrane permeability and ADME profile |
|---|---|
| Target Compound Data | ACD/LogP = 0.58; ACD/LogD (pH 7.4) = 1.71 (ChemSpider, ACD/Labs predicted) |
| Comparator Or Baseline | Piperidine analog (CAS 151898-42-9): LogP = 1.10 (Chemscene computational). Morpholine analog (CAS 114209-49-3): LogP = −0.06 (Chemscene computational) |
| Quantified Difference | ΔLogP (azepane vs. piperidine) = −0.52 log units; ΔLogP (azepane vs. morpholine) = +0.64 log units. Overall range across three analogs: 1.16 log units. |
| Conditions | Predicted computational LogP values from different software platforms (ACD/Labs for target; Chemscene proprietary for comparators). Cross-platform comparison should be interpreted with caution but directionality of differences is consistent with structural expectations. |
Why This Matters
A 0.5–1.0 log unit LogP shift can mean the difference between a CNS-penetrant lead and a peripherally restricted compound, making correct building block selection at the outset critical for lead optimization efficiency.
- [1] Wager, T.T. et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. Establishes that LogP and LogD differences of 0.5–1.0 units significantly impact CNS MPO scores and predicted brain penetration. View Source
